1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892784-15-5
VCID: VC8447860
InChI: InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-7-8-16(2)12-17)23(27)18-13-19(24)21(14-20(18)25)26-10-5-4-6-11-26/h7-9,12-15H,3-6,10-11H2,1-2H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Molecular Formula: C23H25FN2O3S
Molecular Weight: 428.5 g/mol

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892784-15-5

Cat. No.: VC8447860

Molecular Formula: C23H25FN2O3S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 892784-15-5

Specification

CAS No. 892784-15-5
Molecular Formula C23H25FN2O3S
Molecular Weight 428.5 g/mol
IUPAC Name 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Standard InChI InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-7-8-16(2)12-17)23(27)18-13-19(24)21(14-20(18)25)26-10-5-4-6-11-26/h7-9,12-15H,3-6,10-11H2,1-2H3
Standard InChI Key LXQCXHICUPAMEK-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C

Introduction

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinolines are recognized for their diverse biological activities, including antibacterial and anticancer properties, particularly those with fluorinated and sulfonyl substituents. This compound features a complex structure that incorporates a quinolone core, which is pivotal in medicinal chemistry due to its pharmacological potential.

Synthesis

The synthesis of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Key steps include:

  • Initial Formation of the Quinolone Core: This often involves condensation reactions.

  • Introduction of the Fluorine Substituent: May involve nucleophilic aromatic substitution.

  • Attachment of the 3-Methylbenzenesulfonyl Group: Typically achieved through sulfonylation reactions.

  • Incorporation of the Piperidine Ring: Often involves alkylation or acylation reactions followed by reduction.

Optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts is crucial to enhance yield and purity.

Biological Activities

This compound is recognized for its potential biological activities, including interactions with enzymes or receptors integral to various biological processes. It may inhibit certain pathways or modulate receptor activity, leading to observed biological effects such as antibacterial or anticancer properties.

Chemical Reactions

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the sulfonamide group.

  • Nucleophilic Substitution: Involving the piperidine ring or other nucleophilic sites.

Common reagents for these reactions include strong acids, bases, and nucleophiles.

Stability and Storage

The stability of this compound under various conditions (e.g., light, heat) should be evaluated to understand its storage requirements and shelf life. Generally, quinoline derivatives are sensitive to light and moisture, requiring careful handling and storage.

Research and Applications

This compound exemplifies ongoing research efforts in developing novel quinolone derivatives with enhanced efficacy and specificity for therapeutic applications. It has been referenced in various chemical databases and literature, providing detailed information on its synthesis, properties, and applications.

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